![molecular formula C13H17NO B14594637 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol CAS No. 61220-52-8](/img/structure/B14594637.png)
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a propan-2-yl group at the 6-position and an ethan-1-ol group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 6-Position: The propan-2-yl group can be introduced at the 6-position of the indole ring through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced through a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with an appropriate indole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (ClSO3H), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Known for its multipotent chaperone activity with inhibitory effects on prion, cancer, and influenza virus.
Thiophene Derivatives: Known for their diverse therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Uniqueness
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61220-52-8 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(6-propan-2-yl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C13H17NO/c1-9(2)10-3-4-12-11(5-6-15)8-14-13(12)7-10/h3-4,7-9,14-15H,5-6H2,1-2H3 |
Clé InChI |
ZTNCTUCKJXIRBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C(=CN2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)




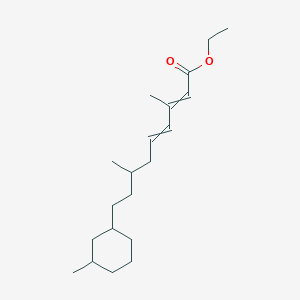
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
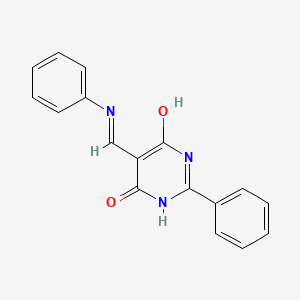

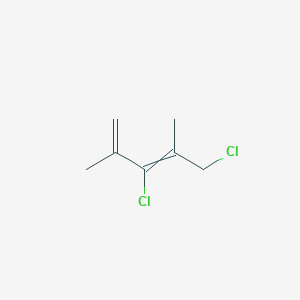
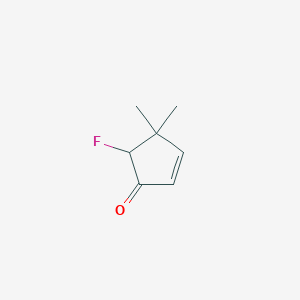
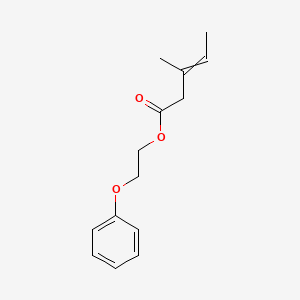
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
